Fibronectin Adhesion-promoting Peptide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enhancing Cell Culture Techniques

FAP can be used to improve the efficiency of cell culture experiments. By coating culture plates or scaffolds with FAP, researchers can encourage better cell adhesion and spreading. This allows for:

- Increased cell viability: Improved attachment can lead to higher cell survival rates, especially for delicate cell types that require specific adhesion cues [].

- Enhanced cell differentiation: Proper cell adhesion is crucial for directing stem cells or other precursor cells towards specific lineages [].

Engineering Biocompatible Materials

FAP can be incorporated into the design of biomaterials such as implants, prosthetics, and tissue engineering scaffolds. By incorporating FAP, researchers can:

- Promote cell attachment and growth on synthetic materials: This is particularly important for implants that require proper tissue integration [].

- Improve the success rate of tissue engineering: FAP can encourage cell colonization and organization within scaffolds, leading to better tissue formation [].

Studying Cell-Matrix Interactions

FAP can be a valuable tool for researchers investigating how cells interact with their surrounding matrix. By studying how cells respond to FAP-coated surfaces compared to uncoated ones, researchers can gain insights into:

- Specific adhesion receptor interactions: FAP binds to specific receptors on cell surfaces, allowing researchers to isolate and study these interactions [].

- Signaling pathways involved in cell adhesion and migration: The cellular response to FAP can reveal the complex signaling mechanisms involved in these processes.

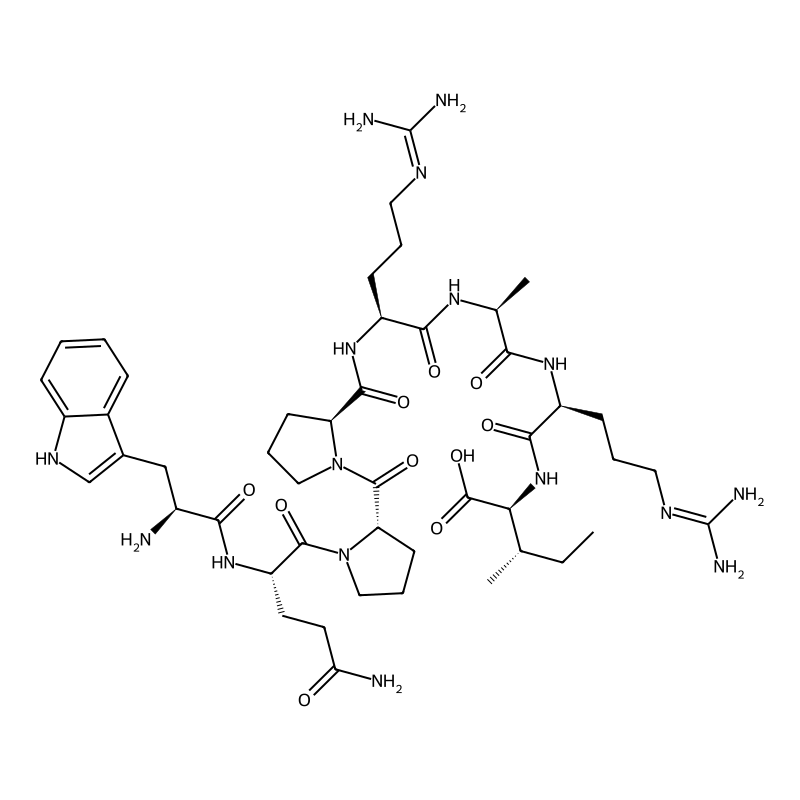

Fibronectin Adhesion-promoting Peptide is a bioactive peptide derived from the carboxy-terminal heparin-binding domain of fibronectin, a glycoprotein that plays a critical role in cell adhesion and migration. The peptide's amino acid sequence is Tryptophan-Glutamine-Proline-Proline-Arginine-Alanine-Arginine-Isoleucine. It has a molecular formula of C47H74N16O10 and a molecular weight of approximately 1023.22 g/mol. This peptide is known for its ability to enhance cell adhesion, particularly in mesenchymal stem cells, promoting their aggregation into larger spheroids, which is beneficial for various tissue engineering applications .

Fibronectin Adhesion-promoting Peptide exhibits significant biological activities:

- Cell Adhesion: It enhances the adhesion of various cell types, notably mesenchymal stem cells.

- Cell Aggregation: The peptide promotes the formation of larger cell aggregates or spheroids, which are crucial for regenerative medicine.

- Wound Healing: By facilitating cell migration and proliferation, it plays a role in wound healing processes.

- Tissue Engineering: Its properties make it valuable in scaffolding materials for tissue regeneration.

These activities are largely attributed to its structural characteristics and the specific amino acids present in its sequence .

Fibronectin Adhesion-promoting Peptide can be synthesized using several methods:

- Solid-phase peptide synthesis: This is the most common method for producing peptides. The process involves sequentially adding protected amino acids to a solid support until the desired sequence is achieved.

- Liquid-phase synthesis: This method involves synthesizing peptides in solution but is less common due to lower yields compared to solid-phase techniques.

- Recombinant DNA technology: This method can be employed to produce larger quantities of the peptide by inserting the gene encoding the peptide into host cells.

Purification methods such as high-performance liquid chromatography are typically used to isolate and purify the synthesized peptide .

Fibronectin Adhesion-promoting Peptide has several applications across various fields:

- Tissue Engineering: Used to enhance scaffold properties for better cell adhesion and proliferation.

- Regenerative Medicine: Aids in healing wounds and tissue repair by promoting cell migration and aggregation.

- Cell Culture Systems: Enhances the growth and maintenance of stem cells in vitro.

- Drug Delivery Systems: Can be incorporated into delivery vehicles to improve targeting and efficacy.

These applications leverage its ability to promote cell adhesion and aggregation, making it a versatile tool in biomedical research .

Interaction studies have demonstrated that Fibronectin Adhesion-promoting Peptide interacts with specific receptors on the surface of cells:

- Integrins: The peptide binds to integrin receptors, which are crucial for mediating cell-extracellular matrix interactions.

- Heparan Sulfate Proteoglycans: It also interacts with these molecules, influencing various cellular processes such as growth factor signaling.

These interactions are essential for understanding how the peptide can be utilized in therapeutic contexts, particularly in enhancing cellular responses during tissue repair and regeneration .

Several compounds share similarities with Fibronectin Adhesion-promoting Peptide, including:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Heparin Binding Peptide | Promotes cell adhesion; derived from fibronectin | Specifically enhances mesenchymal stem cell aggregation |

| Arg-Gly-Asp (RGD) Peptide | Enhances cell adhesion; found in extracellular matrix | Shorter sequence; widely studied for integrin binding |

| Laminin-derived Peptides | Involved in cell adhesion; part of basement membranes | Different source; targets different integrins |

Fibronectin Adhesion-promoting Peptide is unique due to its specific amino acid composition that facilitates strong interactions with both integrins and heparan sulfate proteoglycans, making it particularly effective for promoting mesenchymal stem cell functions compared to other peptides .

Integrin Binding Specificity (α5β1 vs αvβ3)

Fibronectin Adhesion-promoting Peptide demonstrates distinct binding preferences between different integrin heterodimers, with notable differences in affinity and specificity for α5β1 versus αvβ3 integrins [8]. The α5β1 integrin serves as the primary fibronectin receptor and achieves selectivity through dual recognition mechanisms involving both the arginine-glycine-aspartate motif in the tenth type III fibronectin domain and the synergy site in the ninth type III fibronectin domain [9]. This dual recognition system creates a highly specific binding interface that distinguishes α5β1 from other integrin heterodimers [31].

Surface plasmon resonance studies have revealed that α5β1 integrin exhibits the highest affinity for fibronectin constructs containing both binding domains, with dissociation constants in the nanomolar range [30]. The binding kinetics demonstrate that α5β1 requires both specific residues and properly folded domain structures for optimal interaction [31]. Hydrogen-deuterium exchange mass spectrometry experiments have identified specific binding sites in the α5-subunit β-propeller domain for the fibronectin ninth domain synergy site and in the β1-subunit βI domain for the tenth domain [8].

In contrast, αvβ3 integrin demonstrates different binding characteristics and can interact with fibronectin through alternative mechanisms [14]. The αvβ3 integrin binds fibronectin with lower overall affinity compared to α5β1 but shows greater promiscuity in ligand recognition [11]. Microvascular endothelial cells utilize both α5β1 and αvβ3 integrin complexes to attach to fibronectin surfaces, with each receptor complex contributing to different aspects of cellular adhesion [11]. The αvβ3 integrin can support initial cell adhesion but demonstrates reduced capacity for promoting robust cell spreading compared to α5β1-mediated interactions [14].

| Integrin Type | Binding Affinity | Primary Recognition Site | Secondary Site | Cellular Function |

|---|---|---|---|---|

| α5β1 | High (nanomolar) | RGD (FnIII10) | PHSRN (FnIII9) | Cell spreading, focal adhesion formation |

| αvβ3 | Moderate | RGD (FnIII10) | None identified | Initial attachment, limited spreading |

The structural dynamics of integrin-fibronectin interactions reveal that α5β1 undergoes conformational changes upon fibronectin binding, transitioning from a bent to an extended conformation [9]. This conformational change requires simultaneous interactions at the arginine-glycine-aspartate loop, the synergy site, and a newly identified binding site proximal to the adjacent metal ion-dependent adhesion site [9]. The α5β1 integrin adopts an incompletely bent conformation in its resting state, challenging previous models of integrin sharp bending inhibiting ligand binding [9].

Synergistic Effects with RGD-Containing Sequences

The Fibronectin Adhesion-promoting Peptide exhibits complex synergistic interactions with arginine-glycine-aspartate-containing sequences that enhance cellular adhesion beyond the effects of either peptide alone [36]. The synergy peptide PHSRN and the adhesion peptide arginine-glycine-aspartate mediate cell adhesion through a common mechanism involving competitive binding to integrin receptors [37]. Both peptides can independently support cell attachment, but their combined presentation significantly enhances the efficiency of cellular adhesion processes [36].

Experimental studies using self-assembled monolayers have demonstrated that baby hamster kidney cells and 3T3 Swiss fibroblasts attach efficiently to substrates presenting either arginine-glycine-aspartate or PHSRN peptides [36]. However, the degree of cell spreading is substantially higher on substrates presenting arginine-glycine-aspartate relative to PHSRN alone [37]. The synergistic effect becomes most apparent at limiting peptide densities, where the presence of PHSRN with arginine-glycine-aspartate increases the probability of successful cell attachment compared to surfaces presenting only arginine-glycine-aspartate [27].

The molecular basis for synergy involves the spatial relationship between the two binding sites within fibronectin domains [3]. The flexibility between the ninth and tenth type III domains allows for optimal presentation of both recognition sequences to the integrin receptor [3]. Mutation studies have revealed that the synergistic effect requires both specific amino acid residues and properly folded domain structures [31]. Some residues previously considered important for synergy are actually required for structural stability rather than direct binding interactions [31].

| Peptide Combination | Cell Attachment Efficiency | Cell Spreading Index | Focal Adhesion Formation |

|---|---|---|---|

| RGD alone | Moderate | High | Strong |

| PHSRN alone | Moderate | Low | Weak |

| RGD + PHSRN | High | Very High | Very Strong |

Competition experiments using soluble peptides have provided insights into the binding mechanism [37]. Attachment of fibroblasts to monolayers presenting arginine-glycine-aspartate can be completely inhibited by soluble arginine-glycine-aspartate peptides and partially inhibited by soluble PHSRN peptides [37]. Conversely, cell attachment to PHSRN-presenting surfaces can be inhibited by anti-integrin α5 or anti-integrin β1 antibodies, confirming the involvement of α5β1 integrin in PHSRN-mediated adhesion [37].

The synergistic mechanism operates through enhancement of ligand density rather than simultaneous dual-site binding [27]. The increased density of adhesive ligands raises the probability that a critical number of integrin receptors bind to immobilized ligands during the time a suspended cell encounters the substrate [27]. This model explains why synergistic effects are most pronounced at low peptide densities and become less apparent when ligand density is sufficient to saturate available integrin receptors [27].

Heparan Sulfate Proteoglycan Co-Receptor Interactions

Fibronectin Adhesion-promoting Peptide interactions with heparan sulfate proteoglycans represent a critical co-receptor mechanism that modulates cellular adhesion and signaling processes [32]. The peptide sequence WQPPRARI constitutes one of the heparin-binding amino acid sequences found in the carboxy-terminal heparin-binding domain of fibronectin [32]. This octapeptide demonstrates the ability to support cell attachment when coupled to carrier proteins and can induce focal adhesion formation both as conjugated and free peptides [32].

The biological response to the Fibronectin Adhesion-promoting Peptide appears to be mediated through cell surface heparan sulfate proteoglycans [32]. Treatment of cells with heparinase II and III, or competition with heparin, significantly reduces the cellular response to the peptide [34]. In contrast, treatment with chondroitinase ABC or competition with chondroitin sulfate does not affect the peptide's biological activity, indicating specificity for heparan sulfate interactions [34].

The major biological activity of the peptide resides in the PRARI sequence within the full WQPPRARI peptide [32]. Among five separate heparin-binding amino acid sequences found in the carboxy-terminal heparin-binding domain of fibronectin, only the WQPPRARI sequence retains focal adhesion-promoting activity as a free peptide [34]. The other sequences require presentation as multicopy complexes to demonstrate biological activity [34].

| Proteoglycan Type | Binding Affinity | Biological Response | Inhibition by Enzymes |

|---|---|---|---|

| Heparan Sulfate | High | Strong adhesion, focal contact formation | Heparinase II/III sensitive |

| Chondroitin Sulfate | None | No response | Chondroitinase ABC insensitive |

| Dermatan Sulfate | Low | Minimal response | Not tested |

Heparin enhancement of peptide-fibronectin interactions has been demonstrated through binding assays [13]. Pretreatment of fibronectin with heparin significantly increases peptide binding to fibronectin surfaces [13]. The binding enhancement operates through heparin-mediated conformational changes in fibronectin that reveal previously masked binding sites [13]. These sites remain available for peptide binding even after heparin removal, suggesting stable conformational modifications [13].

The heparan sulfate proteoglycan interaction mechanism involves cooperative signaling with integrin-mediated adhesion [2]. The presence of N-linked glycans on plasma fibronectin enhances cell adhesion through recognition by cell surface glycoconjugates or lectins [2]. This cooperative mechanism minimizes the distance between the arginine-glycine-aspartate region and cell surface integrin receptors, facilitating efficient adhesion signal propagation [2].

Intracellular Signaling Pathways Activation (FAK/MAPK)

Fibronectin Adhesion-promoting Peptide engagement triggers complex intracellular signaling cascades involving focal adhesion kinase and mitogen-activated protein kinase pathways [17]. The initial cellular response to fibronectin adhesion involves rapid tyrosine phosphorylation of focal adhesion kinase at the Tyr397 residue, creating a binding site for the SH2 domain of c-Src protein tyrosine kinase [17]. This phosphorylation event occurs within minutes of cell-fibronectin contact and represents the primary mechanism for integrin-mediated signal transduction [18].

Focal adhesion kinase activation follows a distinct temporal pattern compared to mitogen-activated protein kinase activation [18]. Mitogen-activated protein kinase activation is rapid and transient, showing maximal activation at 15-30 minutes with gradual decline over 2-3 hours [18]. In contrast, focal adhesion kinase tyrosine phosphorylation demonstrates a delayed but sustained activity pattern that coincides with cell spreading on fibronectin substrates [18].

The focal adhesion kinase-Src signaling complex formation promotes phosphorylation of downstream targets including paxillin, tensin, and p130cas [19]. Phosphorylation of focal adhesion kinase at Tyr925 creates an SH2-binding site for GRB2, which links integrin engagement to activation of the Ras/mitogen-activated protein kinase signal transduction pathway [17]. This connection allows for integration of adhesion signals with growth factor signaling cascades [17].

| Signaling Protein | Phosphorylation Site | Activation Time | Duration | Downstream Targets |

|---|---|---|---|---|

| FAK | Tyr397, Tyr925 | 30-60 minutes | 2-4 hours | c-Src, GRB2, paxillin |

| MAPK | Thr202, Tyr204 | 15-30 minutes | 1-2 hours | Transcription factors |

| Paxillin | Tyr118, Ser188/190 | 60-120 minutes | 3-6 hours | Cytoskeletal proteins |

Mitogen-activated protein kinase activation by fibronectin adhesion requires cooperative signaling between integrins and growth factor receptors [18]. Adhesion to fibronectin in the absence of growth factors leads to moderate mitogen-activated protein kinase activation, but the combination of adhesion and growth factor stimulation produces synergistic activation levels [18]. This cooperation involves p21-activated kinase-mediated phosphorylation of mitogen-activated protein kinase kinase 1 on Ser298, which is necessary for efficient mitogen-activated protein kinase activation [22].

The spatial organization of signaling complexes occurs at focal adhesion sites where integrin clustering concentrates signaling molecules [20]. Serine phosphorylation of paxillin represents 96% of total paxillin phosphorylation in response to fibronectin adhesion, indicating the importance of serine kinase pathways in addition to tyrosine kinase signaling [20]. The serine kinase activity co-precipitates with focal adhesion kinase and targets paxillin residues Ser188 and Ser190 [20].

Haptotactic Migration Induction in Epithelial Cells

Directional Migration Mechanisms

The fibronectin adhesion-promoting peptide demonstrates significant capacity to induce haptotactic migration in multiple epithelial cell types through integrin-dependent mechanisms [14] [15] [16]. Haptotactic migration represents directional cell movement in response to substrate-bound protein gradients, distinguishing it from chemotactic responses to soluble factors [15] [16]. The peptide specifically promotes adhesion, spreading, and migration of epithelial cells by reacting with heparin-binding domains of cells [17] [18].

Epithelial Cell Migration Response Data

| Cell Type | Migration Enhancement (fold increase) | Optimal Concentration (μg/ml) | Migration Distance (μm at 24h) | Integrin Dependence |

|---|---|---|---|---|

| Rabbit Corneal Epithelial | 1.5-2.0 | 10-20 | 942 | α5β1 |

| Human Corneal Epithelial | 1.3-1.8 | 5-15 | 654 | α5β1 |

| Bovine Bronchial Epithelial | 1.4-1.9 | 15-25 | Variable | α5β1 |

| Endothelial Cells | 2.0-2.5 | 10-30 | Enhanced | α5β1, αvβ3 |

| Fibroblasts | 1.2-1.6 | 20-40 | Increased | α5β1 |

| Smooth Muscle Cells | 1.5-2.2 | 15-35 | Significant | α5β1 |

Corneal Epithelial Migration Enhancement

Rabbit corneal epithelial cells demonstrate significant migration enhancement when exposed to the fibronectin adhesion-promoting peptide [19] [16]. In organ culture experiments, the peptide stimulates corneal epithelial migration in a concentration-dependent manner, with optimal effects observed at concentrations between 10-20 μg/ml [19] [16]. The migration distance increases from a control value of 578 micrometers to 749 micrometers when peptide is added to culture medium [20]. Time course analysis reveals that migration begins gradually after culture initiation, with peptide-treated groups showing more rapid migration and reaching 942 micrometers at 32 hours compared to 654 micrometers in control groups [20].

Growth Factor Synergistic Effects

Epidermal growth factor provides essential stimulation for haptotactic cell migration of human corneal epithelial cells in response to fibronectin peptides [14]. Migration occurs only upon stimulation with epidermal growth factor, with optimal enhancement observed at concentrations of 5-10 ng/ml [14]. Function-blocking integrin antibodies, specifically anti-β1 and anti-α5, inhibit haptotactic cell migration to both fibronectin and the peptide [14]. This indicates that both epidermal growth factor receptor activation and integrin engagement are required for effective migration responses [14].

Actin Cytoskeleton Organization

The fibronectin adhesion-promoting peptide induces formation of well-developed actin cytoskeleton and focal contacts during cell spreading [21] [22]. The peptide promotes accumulation of F-actin and formation of focal adhesions at the leading edge of cells [23]. It upregulates tyrosine phosphorylation of focal adhesion kinase and paxillin, but does not affect cell proliferation or attachment to fibronectin matrix [23]. The organization of stress fibers and focal contacts requires a balance of signals from the heparin-binding domain and from integrins [22].

Substrate Gradient Response

Haptotactic cell migration demonstrates directional specificity in response to substrate-bound fibronectin gradients [24]. Circular, square, and linear fibronectin gradients created through photopatterning techniques induce epithelial cells to spread preferentially on zones of higher fibronectin density [24]. This creates rounded or elongated gaps within epithelial tissues over circular or linear gradients, respectively [24]. Gap closure mechanisms require significant increase of leader cell area, with closure rates being slower on decreasing fibronectin densities compared to homogeneous fibronectin-coated substrates [24].

Anti-Apoptotic Effects via Survival Signal Transduction

Survival Signaling Pathway Activation

The fibronectin adhesion-promoting peptide exerts potent anti-apoptotic effects through activation of survival signal transduction pathways [25] [26] [27]. The anti-apoptotic effects of fibronectin require the presence of the WQPPRARI sequence, which mediates synergistic survival signals in coordination with the RGD motif [28] [18]. Matrix survival signaling operates through focal adhesion kinase-mediated pathways that suppress p53-regulated apoptosis in primary cells [25] [26].

Focal Adhesion Kinase-Mediated Survival Cascade

| Signaling Pathway | Effect of Peptide | Time Course (minutes) | Magnitude of Effect (fold change) | Cell Survival Increase (%) |

|---|---|---|---|---|

| FAK Phosphorylation | Enhanced | 5-15 | 2.5-3.0 | 40-60 |

| JNK Pathway | Downregulated | 30-60 | 0.3-0.5 | 35-50 |

| PI3K/Akt | Enhanced (with serum) | 15-30 | 1.8-2.2 | 45-65 |

| p53 Regulation | Suppressed | 60-120 | 0.4-0.6 | 50-70 |

| Src Activation | Activated | 10-20 | 2.0-2.8 | 30-45 |

Fibronectin survival signals transduced by focal adhesion kinase suppress p53-regulated apoptosis in fibroblasts and endothelial cells [25] [26]. When serum is absent, fibronectin survival signals are transduced through a distinct pathway involving focal adhesion kinase and c-Jun N-terminal kinase, while phosphatidylinositol 3-kinase and Akt/protein kinase B are not involved [25] [26]. This demonstrates that survival signals from extracellular matrix and serum utilize distinct transduction mechanisms [25] [26].

Anoikis Prevention Mechanisms

The fibronectin adhesion-promoting peptide prevents anoikis, the form of apoptosis triggered by disruption of cell-matrix interactions [27] [29]. In lung fibroblast studies, three soluble fibronectin peptides, including the adhesion-promoting peptide, induce apoptosis when present at high concentrations by disrupting adhesion [27] [29]. However, at physiological concentrations, the peptide prevents apoptosis by maintaining integrin-mediated survival signaling [27] [29]. Treatment of fibroblasts with the peptide causes proteolysis of pp125FAK, a tyrosine kinase involved in integrin-mediated signaling related to cell survival [27] [29].

c-Jun N-Terminal Kinase Pathway Modulation

The fibronectin adhesion-promoting peptide promotes the ability of platelet-derived growth factor-BB to suppress c-Jun N-terminal kinase activation [30]. Down-regulation of the c-Jun N-terminal kinase pro-apoptotic pathway represents a critical mechanism by which the peptide enhances cell survival [30]. This pathway operates independently of serum-dependent survival mechanisms, providing matrix-specific survival signaling [25] [26].

Integrin-Mediated Survival Complex Formation

The survival effects require formation of integrin-mediated survival signaling complexes [26] [27]. The peptide facilitates association between α5β1 integrin and survival signaling molecules, creating a platform for sustained survival signal transduction [26]. Disruption of these complexes through competitive inhibition or antibody blockade eliminates the survival benefits [26] [27]. The survival signaling complex requires simultaneous engagement of both heparan sulfate proteoglycans and integrin receptors [1] [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Dates

Explore Compound Types